molecular formula C17H16ClNO3 B4400716 4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate

4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4400716
M. Wt: 317.8 g/mol
InChI Key: HQWCRWWTMXLCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as Cmpd A and is a member of the class of nonsteroidal selective androgen receptor modulators (SARMs). In

Mechanism of Action

Cmpd A selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has a high affinity for androgen receptors and has been shown to be more selective than traditional androgen therapies. Cmpd A also has anti-estrogenic effects, which may make it a useful therapy for breast cancer.
Biochemical and Physiological Effects:
Cmpd A has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to have anti-estrogenic effects, which may make it a useful therapy for breast cancer. Cmpd A has been well-tolerated in preclinical studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cmpd A is its selectivity for androgen receptors in muscle and bone tissue, which may reduce the risk of side effects associated with traditional androgen therapies. However, Cmpd A is still in the preclinical stage of development, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis method for Cmpd A is complex and may be challenging to reproduce in a laboratory setting.

Future Directions

There are several potential future directions for the development of Cmpd A. One area of research is the potential use of Cmpd A in the treatment of muscle wasting and osteoporosis. Another area of research is the potential use of Cmpd A as a therapy for breast cancer. Additionally, more research is needed to determine the safety and efficacy of Cmpd A in humans and to develop a more efficient synthesis method for the compound.

Scientific Research Applications

Cmpd A has been extensively studied for its potential therapeutic applications in various diseases such as muscle wasting, osteoporosis, and prostate cancer. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. Cmpd A has also been studied for its potential use in the treatment of breast cancer, as it has been shown to have anti-estrogenic effects.

properties

IUPAC Name

[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-16(20)22-14-8-5-12(6-9-14)17(21)19-13-7-4-11(2)15(18)10-13/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWCRWWTMXLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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